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Executive Summary
Analyzing Polypyrimidine Tract Binding Protein (PTBP) perturbations requires a bifurcated

normalization strategy. Standard "library size" normalization (TPM/FPKM) is sufficient for gene

expression but catastrophic for splicing analysis.

PTBP1/2 are master splicing repressors. Their perturbation often triggers:

Isoform Switching: Massive redistribution of reads between exons without changing total

gene abundance.

Global Transcriptional Shifts: PTBP1 knockdown can induce cell cycle arrest or senescence,

potentially altering total mRNA content per cell, which standard normalization (e.g., DESeq2

Median-of-Ratios) mathematically erases.
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This guide details the Split-Stream Normalization Protocol required to decouple these biological

effects.

Part 1: The Splicing Stream (PSI Calculation)
The Issue
User Report: "I see massive downregulation of PTBP targets in my DE analysis, but the IGV

tracks show the exons are just getting longer. My volcano plots are misleading."

The Mechanism
PTBP1 typically binds intronic pyrimidine-rich tracts to repress exon inclusion.

Wild Type: Exon Skipped (shorter transcript).

PTBP1 KD: Exon Included (longer transcript).

If you normalize by "Gene Length" (like in FPKM/TPM), the KD sample appears to have lower

expression simply because the transcript is longer, even if the number of mRNA molecules is

identical.

Solution: Junction-Based Normalization (PSI)
Do not use whole-transcript normalization. You must calculate Percent Spliced In (PSI or

).[1]

The Protocol: rMATS / MAJIQ Implementation
Input: Aligned BAM files (STAR aligner recommended).

Quantification: Count reads only at splice junctions and the target exon body.

Normalization:

Effective Length Correction: Normalize junction counts by the number of mappable

positions (read length - overlap).
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Library Size: Used only to model sampling probability, not to scale the final PSI metric

directly.

Equation for PSI (

):

= Inclusion reads (Junctions on exon boundaries + Exon body).

= Skipping reads (Junction spanning the skipped exon).

= Effective lengths of inclusion/skipping isoforms.

Troubleshooting Q&A
Q: My PSI values are noisy (e.g., shifting from 0.1 to 0.9 between replicates).

A: This is a coverage artifact. Low-expressed genes yield stochastic junction counts.

Fix: Apply a strict filter before calculating PSI. Require

10 reads per junction in at least 50% of samples.

Q: Can I use TPM to filter genes before splicing analysis?

A: Yes. Filter genes with TPM < 1.0 to remove transcriptional noise, but never use TPM to

calculate the splicing change itself.

Part 2: The Expression Stream (Global Shifts)
The Issue
User Report: "After PTBP1 knockdown, 80% of the genome looks upregulated. Is this real or a

normalization artifact?"

The Mechanism
PTBP1 depletion often triggers cell cycle arrest or differentiation (e.g., neuronal differentiation).

If the treated cells contain less total RNA per cell (or more), standard normalization methods
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(DESeq2, edgeR) that assume "most genes do not change" will artificially force the data to

center at zero, creating false up/downregulation signals.

Solution: Spike-In Normalization
If you suspect global shifts, you cannot rely on endogenous housekeeping genes (which might

also be PTBP targets).

The Protocol: ERCC Spike-In
Lysis: Add a fixed amount of ERCC Spike-In Mix (synthetic RNAs) to the lysis buffer per cell

number (not per µg of RNA).

Sequencing: Map reads to a combined Genome + ERCC reference.

Normalization Factor (

):

Application: Apply

to your raw gene count matrix before running DESeq2 (using the sizeFactors argument).

Visualization: The "Amplification" Trap
The diagram below illustrates how standard normalization masks global biological changes

caused by RBPs like PTBP1.

Figure 1: Standard normalization fails when PTBP1 KD alters total cellular RNA content.
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Part 3: CLIP-seq Integration (Defining Direct
Targets)
The Issue
User Report: "I have RNA-seq splicing data and CLIP peaks. How do I prove the splicing

change is direct?"

The Strategy
Mere overlap is insufficient.[2] You must normalize CLIP signal against an input control to

distinguish specific binding from "sticky" RNA regions (e.g., abundant rRNAs or sticky introns).

Normalization Protocol: eCLIP / SMInput[3]
Library Prep: Generate a Size-Matched Input (SMInput) library (RNA fragmented but not

immunoprecipitated).

Peak Calling: Use a tool like CLIPper or PureCLIP that calculates enrichment over SMInput.

Metric:

.

Map to Splicing:

Repression Map: Look for peaks in the upstream intron or within the exon.

Activation Map: Look for peaks in the downstream intron.

Part 4: Summary of Recommended Tools

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11073985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6387833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis Type
Recommended
Tool

Normalization
Strategy

Key Reference

Alternative Splicing rMATS (Turbo)
Effective Length

(Junctions)

Complex Splicing MAJIQ
Local Splicing

Variations (LSV)

Global Expression DESeq2
ERCC Spike-in (if

global shift)

CLIP-seq CLIPper / eCLIP
vs. SMInput (Log2

Fold Change)

Part 5: Workflow Visualization
The following diagram outlines the decision tree for processing your PTBP1 RNA-seq data.
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Figure 2: Split-Stream Normalization Workflow for PTBP Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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